

# (22R)-Budesonide: A Toxicological Profile and Safety Assessment

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of (22R)-Budesonide, the more potent epimer of the synthetic glucocorticoid budesonide. Budesonide is widely used for its anti-inflammatory effects in the treatment of asthma and other inflammatory diseases. This document synthesizes available non-clinical safety data, including pharmacokinetics, acute and repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. While much of the historical toxicological data has been generated using the epimeric mixture of budesonide, this guide places a special emphasis on the stereoselective pharmacokinetics and the known higher potency of the (22R) epimer. Detailed methodologies for key toxicological studies are provided, and relevant signaling pathways are illustrated to offer a deeper understanding of the compound's mechanism of action and potential toxicities. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the evaluation of glucocorticoids.

### Introduction

Budesonide is a potent, non-halogenated glucocorticoid that exists as a 1:1 mixture of two epimers, **(22R)-Budesonide** and (22S)-Budesonide.[1] The (22R) epimer is known to be several times more potent in its anti-inflammatory activity than the (22S) epimer.[2] This enhanced potency necessitates a thorough understanding of its specific toxicological profile.



This document aims to provide a detailed safety assessment of **(22R)-Budesonide**, drawing from studies conducted on the epimeric mixture and highlighting stereoselective differences where data is available.

### **Pharmacokinetics and Metabolism**

Stereoselectivity is a key factor in the pharmacokinetics of budesonide. The two epimers exhibit different pharmacokinetic properties, which can influence their safety profiles.

Table 1: Comparative Pharmacokinetic Parameters of Budesonide Epimers in Humans (Intravenous Administration)

| Parameter                               | (22R)-Budesonide | (22S)-Budesonide             | Reference |
|-----------------------------------------|------------------|------------------------------|-----------|
| Plasma half-life (t½)                   | 2.66 ± 0.57 h    | 2.71 ± 0.69 h                | [3][4]    |
| Volume of distribution (Vβ)             | 425 ± 100 L      | 245 ± 38 L                   | [3][4]    |
| Plasma clearance                        | 117 ± 40 L/h     | 67 ± 19 L/h                  | [3][4]    |
| AUC(0-∞)                                | Lower            | Approximately 6 times higher | [5][6]    |
| Total Body Clearance<br>Ratio (22S/22R) | -                | 0.17                         | [5][6]    |

The larger volume of distribution for the (22R) epimer may suggest a higher tissue affinity.[3][4] Both epimers are characterized by high plasma clearance, indicating rapid metabolism primarily in the liver.[3][4] The metabolism of the two epimers also differs, with the (22R) epimer yielding  $16\alpha$ -hydroxyprednisolone and the (22S) epimer producing a metabolite tentatively identified as 23-hydroxybudesonide.[7] In vitro studies have shown that the (22R) epimer undergoes greater biotransformation than the (22S) epimer in human hepatic, bronchial, and colonic tissues.[8]

### **Non-Clinical Toxicology**

The following sections summarize the toxicological findings for budesonide. It is important to note that these studies were largely conducted using the epimeric mixture.



### **Acute Toxicity**

Acute toxicity studies with budesonide have been conducted in various species via oral, intravenous, intraperitoneal, subcutaneous, and intrarectal administration.[3]

### **Repeated-Dose Toxicity**

Chronic toxicity studies in rats have shown dose-dependent decreases in body weight gain and food intake at higher doses. Pathological changes associated with glucocorticoid activity were observed in the liver, lymph nodes, thymus, mammary glands, and uterus at higher dose levels.

Table 2: Summary of Findings in a 26-Week Subcutaneous Toxicity Study of Budesonide in Rats

| Dose Level (µg/kg/day) | Key Findings                                                                                                                                                            | Reference |
|------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| 5                      | No significant morphological effects.                                                                                                                                   |           |
| 20                     | Decreased body weight gain, reduced lymphocytes, acinar hyperplasia in mammary glands, dilation of the uterine lumen.                                                   |           |
| 80                     | Decreased body weight gain, reduced lymphocytes, panacinar hepatocytic fine vacuolation (females), acinar hyperplasia in mammary glands, dilation of the uterine lumen. |           |

### Genotoxicity

Budesonide has been evaluated in a comprehensive battery of genotoxicity tests and has not shown evidence of genotoxic potential.

Table 3: Summary of Genotoxicity Studies for Budesonide



| Assay                                                           | Result   | Reference |
|-----------------------------------------------------------------|----------|-----------|
| Ames Test (S. typhimurium)                                      | Negative | [3]       |
| Mouse Lymphoma Cell Forward Gene Mutation (TK+/-) Test          | Negative | [3]       |
| Human Lymphocyte Chromosome Aberration Test                     | Negative | [3]       |
| Drosophila melanogaster Sex-<br>linked Recessive Lethality Test | Negative | [3]       |
| Rat Hepatocyte UDS Test                                         | Negative | [3]       |
| Mouse Micronucleus Test                                         | Negative | [3]       |

### **Carcinogenicity**

Carcinogenicity studies with budesonide have been conducted in rats and mice.

Table 4: Summary of Carcinogenicity Studies for Budesonide



| Species                        | Duration | Route | Key Findings                                                                                                                                                                              | Reference |
|--------------------------------|----------|-------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Sprague-Dawley<br>Rat (male)   | 2 years  | Oral  | Statistically significant increase in gliomas at 50 µg/kg. Increased incidence of primary hepatocellular tumors at ≥25 µg/kg. A subsequent study did not confirm the increase in gliomas. | [3]       |
| Sprague-Dawley<br>Rat (female) | 2 years  | Oral  | No tumorigenicity<br>observed up to<br>50 μg/kg.                                                                                                                                          | [3]       |
| Mouse                          | 91 weeks | Oral  | No treatment-<br>related<br>carcinogenicity<br>up to 200 µg/kg.                                                                                                                           | [3]       |

### **Reproductive and Developmental Toxicity**

Budesonide has been shown to be teratogenic and embryocidal in rabbits and rats.[3]

Table 5: Summary of Reproductive and Developmental Toxicity of Budesonide in Rats



| Study Type                                | Route        | Dose Levels<br>(μg/kg) | Key Findings                                                                                                                                          | Reference |
|-------------------------------------------|--------------|------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Fertility and Early Embryonic Development | Subcutaneous | Up to 100              | No effect on fertility.                                                                                                                               | [3]       |
| Prenatal and<br>Postnatal<br>Development  | Subcutaneous | 5, 20                  | At 20 μg/kg: Decrease in prenatal viability, pup viability at birth and during lactation, and maternal body- weight gain. No such effects at 5 μg/kg. | [3]       |

### **Experimental Protocols**

The following sections provide an overview of the methodologies for key toxicological experiments, based on OECD guidelines.

## Bacterial Reverse Mutation Test (Ames Test) - Based on OECD 471

This test evaluates the potential of a substance to induce gene mutations in bacteria.

- Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).
- Method: The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from rat liver). The mixture is then plated on a minimal agar medium lacking the required amino acid.
- Evaluation: A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the solvent control.



## In Vivo Mammalian Erythrocyte Micronucleus Test - Based on OECD 474

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts.

- Test System: Rodents, typically mice or rats.
- Method: Animals are exposed to the test substance, usually via oral gavage or
  intraperitoneal injection, at three dose levels. Bone marrow or peripheral blood is collected at
  appropriate time points (e.g., 24 and 48 hours after treatment). The cells are stained, and
  polychromatic erythrocytes are scored for the presence of micronuclei.
- Evaluation: A significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates a positive result.

### **Carcinogenicity Study - Based on OECD 451**

This long-term study assesses the carcinogenic potential of a substance.

- Test System: Typically rats and mice of both sexes.
- Method: The test substance is administered daily for a major portion of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice), usually via the oral route in the diet or by gavage. At least three dose levels and a concurrent control group are used, with at least 50 animals per sex per group.
- Evaluation: The study evaluates the incidence, type, and time to appearance of tumors in treated groups compared to the control group. A comprehensive histopathological examination of all organs and tissues is performed.

## Prenatal Developmental Toxicity Study - Based on OECD 414

This study investigates the potential adverse effects of a substance on the developing fetus.

• Test System: Pregnant rodents (usually rats) and a second species (usually rabbits).



- Method: The test substance is administered to pregnant females during the period of organogenesis. The dams are euthanized just prior to term, and the uterine contents are examined. Fetuses are evaluated for external, visceral, and skeletal malformations.
- Evaluation: Endpoints include maternal toxicity, and fetal effects such as resorptions, fetal weight, and the incidence of malformations and variations.

### **Signaling Pathways and Experimental Workflows**

Caption: Glucocorticoid Receptor Signaling Pathway of (22R)-Budesonide.



Click to download full resolution via product page

Caption: Generalized Preclinical Toxicology Assessment Workflow.



### **Conclusion and Safety Assessment**

**(22R)-Budesonide** is the more potent epimer of budesonide, a widely used glucocorticoid. The available toxicological data, primarily from studies on the epimeric mixture, indicate that budesonide is not genotoxic. Carcinogenicity studies in rodents have shown some evidence of tumorigenicity at high doses in male rats, a finding that is not uncommon for glucocorticoids. Reproductive and developmental toxicity studies have demonstrated teratogenic and embryocidal effects in animals, which is a class effect for corticosteroids.

The stereoselective pharmacokinetics of budesonide, with the (22R) epimer having a larger volume of distribution and greater in vitro biotransformation, are important considerations in its safety assessment. While a complete and separate in-vivo toxicological profile for (22R)-Budesonide is not extensively available in the public domain, its higher potency suggests that its safety profile is a critical component of the overall safety of the budesonide mixture. The established therapeutic window and extensive clinical use of budesonide provide a strong basis for its continued use, with appropriate monitoring for known glucocorticoid-related side effects. Further research into the specific toxicological properties of the (22R) epimer could provide a more refined understanding of its safety profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms | MDPI [mdpi.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Kinetics of the epimeric glucocorticoid budesonide PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of 22R and 22S epimers of budesonide in human plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry: application in a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]



- 6. Liver metabolism of budesonide in rat, mouse, and man. Comparative aspects PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biotransformation in vitro of the 22R and 22S epimers of budesonide by human liver, bronchus, colonic mucosa and skin PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity study of the new glucocorticosteroid budesonide in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(22R)-Budesonide: A Toxicological Profile and Safety Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613620#22r-budesonide-toxicological-profile-and-safety-assessment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com